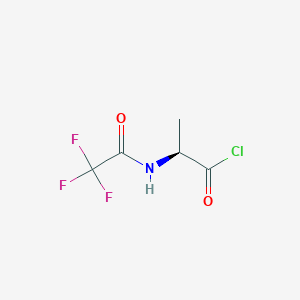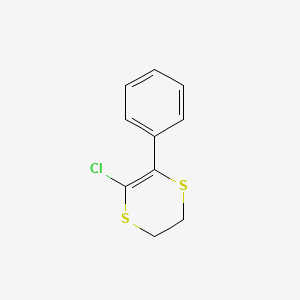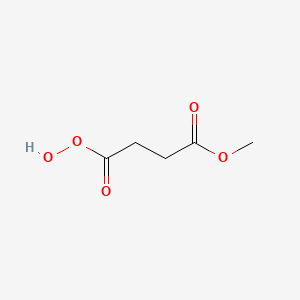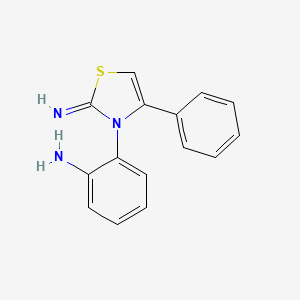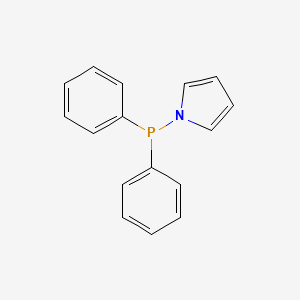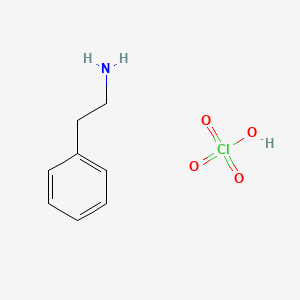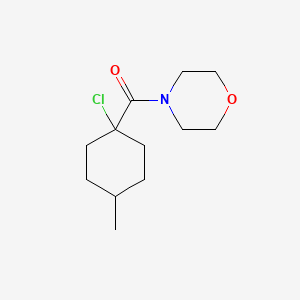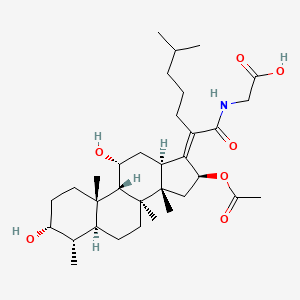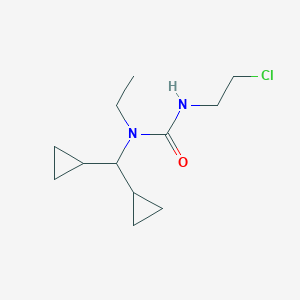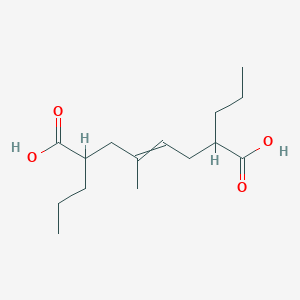
4-Methyl-2,7-dipropyloct-4-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,7-dipropyloct-4-enedioic acid is an organic compound with the molecular formula C15H26O4. It contains 15 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms This compound is characterized by its unique structure, which includes a methyl group and two propyl groups attached to an octenedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,7-dipropyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Methyl-2,7-dipropyloct-4-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the double bond, leading to the formation of diols or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bond can yield diols, while reduction of the carboxylic acid groups can produce alcohols.
科学的研究の応用
4-Methyl-2,7-dipropyloct-4-enedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-2,7-dipropyloct-4-enedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a methyl substituent at the para position.
2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.
Uniqueness
4-Methyl-2,7-dipropyloct-4-enedioic acid is unique due to its specific combination of functional groups and structural features. Unlike 4-Methylpropiophenone, which is primarily used in organic synthesis, this compound has broader applications in chemistry, biology, medicine, and industry. Additionally, its structure allows for diverse chemical reactions, making it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
55005-89-5 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
4-methyl-2,7-dipropyloct-4-enedioic acid |
InChI |
InChI=1S/C15H26O4/c1-4-6-12(14(16)17)9-8-11(3)10-13(7-5-2)15(18)19/h8,12-13H,4-7,9-10H2,1-3H3,(H,16,17)(H,18,19) |
InChIキー |
FYXFXRGUBMVJSJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC=C(C)CC(CCC)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


